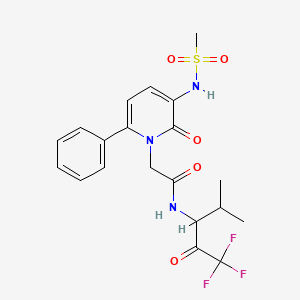

2-Benzyloxy-1-methylpyridinium triflate

Descripción general

Descripción

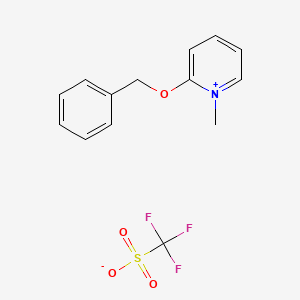

2-Benzyloxy-1-methylpyridinium triflate is a novel reagent for benzyl protection of alcohols under neutral conditions . It promotes selective formation of benzyl esters of carboxylic acids in the presence of triethylamine . This compound is also known as Dudley’s salt .

Synthesis Analysis

The synthesis of 2-Benzyloxy-1-methylpyridinium triflate involves N-methylation of 2-benzyloxy-pyridine . This process delivers the active reagent in situ . The choice of solvent, such as toluene or trifluoro-toluene, can affect the yield .Molecular Structure Analysis

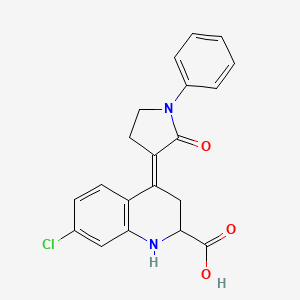

The molecular formula of 2-Benzyloxy-1-methylpyridinium triflate is C14H14F3NO4S . It has a molecular weight of 349.33 .Chemical Reactions Analysis

This compound is a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming . It can benzylate a wide range of alcohols with very good yield .Physical And Chemical Properties Analysis

2-Benzyloxy-1-methylpyridinium triflate appears as a white to light brown powder . It has a melting point of 85 - 91 °C .Aplicaciones Científicas De Investigación

Synthesis of Benzyl Ethers and Esters

“2-Benzyloxy-1-methylpyridinium triflate” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . It provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Benzyl Protection of Alcohols

This compound is a novel reagent for benzyl protection of alcohols under neutral conditions . This is particularly useful in organic synthesis where the need for specialized reagents and protecting groups increases.

Formation of Benzyl Esters

It promotes the selective formation of benzyl esters of carboxylic acids in the presence of triethylamine . This is a significant application in the field of organic chemistry.

Microwave-Assisted Organic Synthesis (MAOS)

The compound has been used in microwave-assisted benzyl-transfer reactions . The reaction times are decreased from hours to minutes while maintaining good to excellent yields . This makes it a valuable reagent in time-sensitive research applications.

Alkylation

The compound is used in the alkylation process . Alkylation is a process in organic chemistry where an alkyl group is transferred from one molecule to another.

Electrophilic Substitution

The compound is used in electrophilic substitution reactions . This is a type of substitution reaction where an electrophile replaces a functional group in a compound.

Mecanismo De Acción

Target of Action

The primary target of the Dudley Reagent are alcohols . It is used for the benzyl protection of alcohols under neutral conditions .

Mode of Action

The Dudley Reagent interacts with its targets (alcohols) by converting them into benzyl ethers upon warming . This process is known as benzylation .

Biochemical Pathways

The Dudley Reagent promotes the selective formation of benzyl esters of carboxylic acids in the presence of triethylamine . This process affects the biochemical pathways involving these carboxylic acids .

Pharmacokinetics

Its impact on bioavailability is primarily through its role in the protection of alcohols and the formation of benzyl esters .

Result of Action

The result of the Dudley Reagent’s action is the formation of benzyl ethers from alcohols and benzyl esters from carboxylic acids . These reactions occur in good to excellent yield .

Action Environment

The action of the Dudley Reagent is influenced by the presence of triethylamine . The reagent is stable and its efficacy is maintained under neutral conditions . It is also worth noting that the reagent is stable at a storage temperature of 2-8°C .

Safety and Hazards

Direcciones Futuras

As a novel reagent for benzyl protection of alcohols under neutral conditions, 2-Benzyloxy-1-methylpyridinium triflate has potential applications in organic synthesis . Its ability to promote selective formation of benzyl esters of carboxylic acids in the presence of triethylamine opens up new possibilities for the synthesis of complex molecules .

Propiedades

IUPAC Name |

1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXHYQYOPHEFGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468711 | |

| Record name | Dudley Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-1-methylpyridinium triflate | |

CAS RN |

882980-43-0 | |

| Record name | Dudley Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)-1-methylpyridinium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)

![2-Acetamido-3-[[1,4,4a,5,6,6a,7,12,12a,12b-decahydro-4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracene-6a-yl]thio]propionic acid](/img/structure/B1245602.png)